N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline
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Overview
Description
N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline is an organic compound characterized by the presence of an aniline group substituted with a 2,2-dimethylpropyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-(methylsulfanyl)aniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like iron powder in acidic conditions.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline
- N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline
Uniqueness
N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C12H19NS |
---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C12H19NS/c1-12(2,3)9-13-10-6-5-7-11(8-10)14-4/h5-8,13H,9H2,1-4H3 |
InChI Key |
WNMQTBYEZHLCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC(=CC=C1)SC |
Origin of Product |
United States |
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